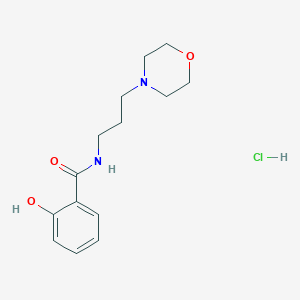

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride

Description

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride is a synthetic benzamide derivative characterized by a salicylamide backbone (2-hydroxybenzamide) substituted with a 3-morpholin-4-ylpropyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications. The morpholine moiety likely improves pharmacokinetic properties, such as water solubility and bioavailability, compared to non-polar analogs .

Properties

IUPAC Name |

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c17-13-5-2-1-4-12(13)14(18)15-6-3-7-16-8-10-19-11-9-16;/h1-2,4-5,17H,3,6-11H2,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXNQZHXAPBNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=CC=C2O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 3-morpholin-4-ylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-keto-N-(3-morpholin-4-ylpropyl)benzamide.

Reduction: Formation of 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzylamine.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in modulating biological pathways and interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in enhancing the efficacy of anticancer drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to enhance the anticancer activity of other drugs by modulating cellular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but it is thought to interact with key proteins and enzymes involved in these processes.

Comparison with Similar Compounds

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure: Shares the 2-hydroxybenzamide core but substitutes the morpholinopropyl group with a 3,4-dimethoxyphenethylamine chain.

- Synthesis : Prepared via a one-step reaction between methyl salicylate and 3,4-dimethoxyphenethylamine at room temperature, yielding 34% product .

- The morpholinopropyl group in the target compound may confer better solubility due to morpholine’s hydrophilic nature. Rip-D’s melting point (96°C) suggests lower thermal stability compared to the hydrochloride salt form of the target compound, which likely has a higher melting point due to ionic interactions .

2-Hydroxy-N-(5-Chloro-1,3-thiazol-2-yl)benzamide (RM-4848)

- Structure: Features a thiazole ring substituted with a chlorine atom instead of the morpholinopropyl group.

- Pharmaceutical Relevance: RM-4848 is patented as a crystalline salt with ethanolamine, morpholine, or piperazine derivatives, indicating its use in formulations requiring enhanced stability or controlled release .

- Key Differences: The thiazole ring in RM-4848 may enhance metabolic resistance compared to the morpholine-containing compound.

2-((4-Chlorophenyl)thio)-N-(prop-2-yn-1-yl)propanamide

- Structure : A sulfur-containing benzamide with a propargyl group, lacking the hydroxy and morpholine substituents.

- Discontinuation Status: Both this compound and the non-salt form of 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide are listed as discontinued by CymitQuimica, suggesting synthesis challenges or instability in their free base forms .

- The hydrochloride salt of the target compound likely addresses stability issues observed in the free base form .

Data Tables

Table 2: Pharmacokinetic and Physicochemical Properties

Research Findings and Implications

- Synthetic Accessibility : Rip-D’s one-step synthesis contrasts with the likely multi-step synthesis of the target compound, which may involve morpholine alkylation and subsequent salt formation .

- Salt Form Advantages : The hydrochloride salt of the target compound offers improved stability over discontinued analogs (e.g., CymitQuimica’s free base), aligning with trends in pharmaceutical salt engineering .

- Structural Versatility: Substituting the morpholinopropyl group with thiazole (RM-4848) or methoxyphenyl (Rip-D) demonstrates the benzamide scaffold’s adaptability for diverse therapeutic targets .

Biological Activity

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a hydroxyl group attached to the benzene ring and a morpholine moiety linked via a propyl chain. Its molecular formula is .

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.33 g/mol |

| Solubility | Soluble in water due to hydrochloride form |

The biological activity of this compound primarily revolves around its role in enhancing the efficacy of anticancer agents. It is believed to modulate several cellular pathways, affecting tumor growth and response to therapy. The compound interacts with specific proteins and enzymes involved in these pathways, potentially leading to:

- Inhibition of Cell Proliferation : By interfering with signaling pathways that promote cell division.

- Induction of Apoptosis : Enhancing programmed cell death in cancer cells.

- Synergistic Effects with Other Drugs : Acting as an adjuvant to improve the effectiveness of existing chemotherapy agents .

Interaction Studies

Research indicates that this compound exhibits significant binding affinity to proteins implicated in cancer pathways. For instance, studies have shown that it can interact with key enzymes that are critical for cancer cell survival, thereby enhancing the overall therapeutic effect of other anticancer drugs .

Case Studies

- Enhancement of Chemotherapy : In a study examining the effects of this compound when combined with doxorubicin, results indicated a marked increase in apoptosis rates among treated cancer cells compared to those treated with doxorubicin alone. The combination therapy resulted in a synergistic effect, leading to improved outcomes in tumor models .

- In Vivo Studies : Animal models have demonstrated that administration of this compound alongside standard chemotherapy significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to enhance drug accumulation within tumor tissues .

Comparative Analysis

The compound's unique structure allows it to stand out among similar compounds. Here’s a comparison with related benzamide derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide | Hydroxyl group enhances solubility | Anticancer activity |

| 2-Hydroxy-3-methyl-N-(3-morpholin-4-ylpropyl)benzamide | Methyl group alters pharmacokinetics | Moderate anticancer effects |

| 5-[4-(3-amino-3-oxopropyl)-3,5-dioxo-1,2,4-triazin-2-yl]-2-chloro-N-[2-(2-chlorophenyl)ethyl]benzamide | Different mechanism of action | Specific anti-tumor effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.